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Compound of Interest

Compound Name: Cgp 53820

Cat. No.: B1668520 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the expression, purification, and

characterization of recombinant Human Immunodeficiency Virus (HIV) protease and its

subsequent use in inhibitory studies with Cgp 53820, a potent HIV protease inhibitor.

Introduction
HIV protease is an essential enzyme for the viral life cycle, responsible for cleaving newly

synthesized polyproteins into mature, functional viral proteins. This makes it a prime target for

antiretroviral drug development. Cgp 53820 is a pseudosymmetric inhibitor of HIV protease,

demonstrating high efficacy against both HIV-1 and HIV-2 proteases. Accurate in vitro studies

using highly pure and active recombinant HIV protease are crucial for understanding the

inhibitory mechanism and kinetics of compounds like Cgp 53820.

This document outlines the protocols for expressing recombinant HIV-1 protease in Escherichia

coli, its purification from inclusion bodies, and the subsequent enzymatic assays to determine

the inhibitory constants of Cgp 53820.
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E. coli pET32a(+)

N-terminal

autocleava

ge site, C-
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and 6x His-

tag

Q-

Sepharose

and Ni-

Sepharose
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cell culture
1190 [1][2]

E. coli pGEX-KG
N-terminal

GST

Sephadex

G-50 and

CM-23

cellulose

chromatogr

aphy

>1 mg/L of

cell culture
848.7 [3]

E. coli
Not

Specified
None

Not

Specified

30 mg/500

g wet

weight of

cells

Not

Specified
[4]

E. coli
pET102/D.

TOPO

His-tag and

HP-

thioredoxin

Ni-NTA

affinity

chromatogr

aphy

85-100

µg/mL

Not

Specified
[5]

Table 2: Inhibitory Activity of Cgp 53820 against HIV
Protease

Target Enzyme Inhibition Constant (Ki) Reference

HIV-1 Protease 9 nM [6]

HIV-2 Protease 53 nM [6]
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Experimental Protocols
Recombinant HIV-1 Protease Expression
This protocol is adapted from established methods for high-level expression of HIV-1 protease

in E. coli.[1][2][7]

a. Vector Construction:

The coding sequence for HIV-1 protease is amplified via PCR.

The PCR product is then cloned into an appropriate expression vector, such as pET32a(+),

which allows for the addition of a C-terminal 6x His-tag for purification and an N-terminal

autocleavage site to facilitate the release of the mature protease.[1][2]

The final construct is verified by DNA sequencing.

b. Transformation and Expression:

The expression vector is transformed into a suitable E. coli expression strain, such as BL21

(DE3).

A single colony is used to inoculate a starter culture of LB medium containing the appropriate

antibiotic and grown overnight at 37°C with shaking.

The starter culture is then used to inoculate a larger volume of LB medium.

The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600)

reaches 0.6-0.8.

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside

(IPTG) to a final concentration of 0.5-1 mM.

The culture is then incubated for an additional 3-4 hours at 37°C. Due to the toxicity of HIV

protease, expression often results in the formation of insoluble inclusion bodies.[3][4][7]

Purification of Recombinant HIV-1 Protease from
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a. Cell Lysis and Inclusion Body Isolation:

Harvest the bacterial cells by centrifugation.

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM

EDTA) and lyse the cells by sonication on ice.

Centrifuge the lysate to pellet the inclusion bodies.

Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100) to

remove contaminating proteins.[7]

b. Solubilization and Refolding:

Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M

urea or 6 M guanidine hydrochloride).

Refold the solubilized protease by rapid or stepwise dialysis against a refolding buffer (e.g.,

50 mM Tris-HCl pH 8.0, 10% glycerol, 5 mM DTT) at 4°C.[3]

c. Chromatographic Purification:

Clarify the refolded protease solution by centrifugation or filtration.

Load the solution onto a Ni-NTA affinity column to capture the His-tagged protease.

Wash the column extensively with a wash buffer containing a low concentration of imidazole.

Elute the protease with an elution buffer containing a higher concentration of imidazole.

For further purification, an ion-exchange chromatography step (e.g., Q-Sepharose) can be

employed.[1][2]

Analyze the purity of the final protein sample by SDS-PAGE. The expected molecular weight

of mature HIV-1 protease is approximately 11-13 kDa.[1][2][3]
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HIV Protease Activity Assay and Cgp 53820 Inhibition
Study
This protocol utilizes a fluorometric assay to determine the kinetic parameters of Cgp 53820.

a. Assay Principle: The assay is based on the cleavage of a synthetic peptide substrate

containing a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched.

Upon cleavage by HIV protease, the fluorophore is released from the quencher, resulting in an

increase in fluorescence intensity.

b. Materials:

Purified recombinant HIV-1 protease

Fluorogenic HIV protease substrate (e.g., based on the Gag-Pol cleavage site)

Assay buffer (e.g., 50 mM sodium acetate, pH 4.7, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

[1][2]

Cgp 53820 (dissolved in DMSO)

96-well black microplate

Fluorescence microplate reader

c. Assay Protocol:

Prepare a series of dilutions of Cgp 53820 in the assay buffer.

In the wells of the microplate, add the assay buffer, the Cgp 53820 dilutions (or DMSO for

the control), and the purified HIV-1 protease.

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

Initiate the reaction by adding the fluorogenic substrate to each well.

Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at

the appropriate excitation and emission wavelengths for the chosen substrate.
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d. Data Analysis:

Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus

time plots.

Plot the reaction velocities against the substrate concentration to determine the Michaelis-

Menten kinetics of the enzyme.

To determine the inhibition constant (Ki) for Cgp 53820, perform the assay with varying

concentrations of both the substrate and the inhibitor.

Analyze the data using non-linear regression fitting to an appropriate model for competitive,

non-competitive, or uncompetitive inhibition (e.g., using Lineweaver-Burk or Dixon plots).

Cgp 53820 is a competitive inhibitor.
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Caption: Experimental workflow for recombinant HIV protease expression and inhibition

studies.
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Caption: Competitive inhibition of HIV protease by Cgp 53820.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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